3-Amino-2-nitrobenzoic acid 3-Amino-2-nitrobenzoic acid
Brand Name: Vulcanchem
CAS No.: 116465-92-0
VCID: VC20883112
InChI: InChI=1S/C7H6N2O4/c8-5-3-1-2-4(7(10)11)6(5)9(12)13/h1-3H,8H2,(H,10,11)
SMILES: C1=CC(=C(C(=C1)N)[N+](=O)[O-])C(=O)O
Molecular Formula: C7H6N2O4
Molecular Weight: 182.13 g/mol

3-Amino-2-nitrobenzoic acid

CAS No.: 116465-92-0

Cat. No.: VC20883112

Molecular Formula: C7H6N2O4

Molecular Weight: 182.13 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-2-nitrobenzoic acid - 116465-92-0

Specification

CAS No. 116465-92-0
Molecular Formula C7H6N2O4
Molecular Weight 182.13 g/mol
IUPAC Name 3-amino-2-nitrobenzoic acid
Standard InChI InChI=1S/C7H6N2O4/c8-5-3-1-2-4(7(10)11)6(5)9(12)13/h1-3H,8H2,(H,10,11)
Standard InChI Key FGMRHNYMZYMARX-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)N)[N+](=O)[O-])C(=O)O
Canonical SMILES C1=CC(=C(C(=C1)N)[N+](=O)[O-])C(=O)O

Introduction

Chemical Structure and Properties

3-Amino-2-nitrobenzoic acid (C₇H₆N₂O₄) is an aromatic compound featuring three key functional groups strategically positioned on a benzene ring: an amino group at position 3, a nitro group at position 2, and a carboxylic acid group at position 1. This specific arrangement of substituents contributes to its distinctive chemical behavior and reactivity patterns.

Physical and Chemical Characteristics

The compound appears as a yellow solid under standard conditions and possesses the following key properties:

PropertyValueSource
Molecular FormulaC₇H₆N₂O₄
Molecular Weight182.13 g/mol
CAS Number116465-92-0
Physical StateSolid (yellow)
IUPAC Name3-amino-2-nitrobenzoic acid
InChI KeyFGMRHNYMZYMARX-UHFFFAOYSA-N
Canonical SMILESC1=CC(=C(C(=C1)N)N+[O-])C(=O)O

The presence of both electron-donating (amino) and electron-withdrawing (nitro and carboxyl) groups creates an interesting electronic distribution within the molecule, affecting its reactivity and physicochemical properties.

Spectroscopic Properties

The compound can be identified and characterized using various spectroscopic techniques:

NMR Spectroscopy: The ¹H NMR spectrum typically shows aromatic proton signals in the range of 7-8 ppm, with the amino protons appearing as a broad signal at approximately 5-6 ppm and the carboxylic acid proton at 11-12 ppm. The specific coupling patterns provide valuable information about the substitution pattern on the aromatic ring.

IR Spectroscopy: Characteristic absorption bands include:

  • N-H stretching (3300-3500 cm⁻¹)

  • O-H stretching (3000-3500 cm⁻¹)

  • C=O stretching (1680-1720 cm⁻¹)

  • NO₂ asymmetric and symmetric stretching (1530-1550 cm⁻¹ and 1350-1370 cm⁻¹)

Synthesis Methods

Several approaches have been developed for the synthesis of 3-Amino-2-nitrobenzoic acid, ranging from laboratory-scale preparation to industrial production methods.

Laboratory Synthesis Routes

One common synthetic approach involves the nitration of benzoic acid derivatives followed by selective reduction of the nitro group:

  • Nitration of Benzoic Acid: This involves treating benzoic acid with nitrating agents (typically HNO₃/H₂SO₄) under controlled conditions to introduce the nitro group at the desired position.

  • Reduction of Dinitro Compounds: Another approach involves the selective reduction of one nitro group in a dinitrobenzoic acid precursor using mild reducing agents that can differentiate between the two nitro groups based on their relative reactivity.

  • Nitration of Benzaldehyde: The nitration of benzaldehyde followed by oxidation to the corresponding carboxylic acid provides another viable route.

Industrial Production Methods

In industrial settings, 3-Amino-2-nitrobenzoic acid is often synthesized through more efficient processes:

The Curtius rearrangement of 3-nitrophthalic acid represents a significant industrial method. This process typically involves:

  • Mono-esterification of 3-nitrophthalic acid

  • Conversion of the remaining carboxyl group to an acyl chloride

  • Curtius rearrangement to introduce the amino group

  • Hydrolysis of the ester group to obtain the target compound

This method has been reported to achieve yields of approximately 95% from 3-nitrophthalic acid, making it economically viable for large-scale production.

Chemical Reactions and Reactivity

The reactivity of 3-Amino-2-nitrobenzoic acid is primarily determined by the three functional groups present in the molecule, each contributing to a diverse array of possible transformations.

Reactions of the Amino Group

The amino group in this compound can participate in various reactions:

  • Diazotization: Treatment with sodium nitrite in acidic conditions converts the amino group to a diazonium salt, which can undergo subsequent transformations such as Sandmeyer reactions.

  • Acylation: The amino group readily undergoes acylation with acid chlorides or anhydrides to form the corresponding amides.

  • Substitution Reactions: As a nucleophile, the amino group can participate in various substitution reactions to introduce different functional groups.

Reactions of the Nitro Group

The nitro group serves as a versatile handle for further functionalization:

  • Reduction: The nitro group can be reduced to an amino group using various reducing agents such as hydrogen gas with palladium catalyst, tin or iron in acidic conditions, or sodium sulfide.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group activates the ring toward nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality allows for typical carboxylic acid transformations:

  • Esterification: Reaction with alcohols in the presence of acid catalysts leads to the formation of esters .

  • Amide Formation: Reaction with amines to form amides, often facilitated by coupling reagents.

  • Reduction: The carboxylic acid can be reduced to the corresponding alcohol or aldehyde depending on the reducing agent employed.

Applications

3-Amino-2-nitrobenzoic acid finds application in various fields due to its unique structural features and reactivity.

Pharmaceutical Applications

The compound serves as a valuable intermediate in the synthesis of pharmaceutical compounds, particularly those targeting:

  • Anti-inflammatory and Analgesic Drugs: The functional groups present in 3-Amino-2-nitrobenzoic acid allow for various modifications that can lead to molecules with anti-inflammatory and pain-relieving properties.

  • Enzyme Inhibitors: Derivatives of this compound have been investigated for their potential to inhibit specific enzymes involved in various disease pathways.

  • Antibacterial Agents: Some derivatives have shown promising antibacterial activity, potentially due to their ability to interfere with bacterial cell wall synthesis or function.

Dye and Pigment Production

The compound plays a significant role in the production of azo dyes, which are widely used in the textile industry:

  • Azo Dye Formation: The amino group can be diazotized and coupled with various aromatic compounds to produce azo dyes with vibrant colors and good stability.

  • Chromophore Development: The nitro group contributes to the chromophoric system, influencing the color properties of the resulting dyes.

Biochemical Research

In biochemical contexts, 3-Amino-2-nitrobenzoic acid serves as a valuable tool:

  • Enzyme Activity Studies: The compound is utilized in studying enzyme reactions and cellular mechanisms, helping researchers understand biochemical pathways.

  • Protein Interaction Analysis: Its ability to interact with specific biological targets makes it useful for investigating protein-ligand interactions.

Biological Activity

The biological activity of 3-Amino-2-nitrobenzoic acid encompasses various aspects that are relevant to both research and practical applications.

Enzyme Interactions

Research has demonstrated that 3-Amino-2-nitrobenzoic acid can influence enzymatic activity through competitive inhibition mechanisms. This property has particular relevance in drug development where modulation of enzyme function is desired.

Cytotoxicity Studies

Derivatives of nitrobenzoic acids, including those based on 3-Amino-2-nitrobenzoic acid, have been evaluated for their potential anti-tumor properties. Studies have indicated that certain complexes derived from these compounds exhibit significant anti-tumor activities with notable cytotoxic effects against various cancer cell lines.

Table: Cytotoxic Effects of Nitrobenzoic Acid Derivatives on Cancer Cell Lines

Compound TypeCell LineConcentration (µM)Growth Suppression (%)IC50 (µM)
Nitrobenzoic acid complexA549 (lung)2075.708.82
Nitrobenzoic acid complexCaco-2 (colon)2072.700.00053
Nitrobenzoic acid derivativeCaco-2 (colon)60<5.021.69

These findings suggest that derivatives of 3-Amino-2-nitrobenzoic acid may hold potential for development as anticancer agents due to their ability to trigger apoptosis selectively in tumor cells.

Comparison with Structural Analogs

Understanding the relationship between 3-Amino-2-nitrobenzoic acid and its structural isomers provides valuable insights into structure-activity relationships.

Comparison with Positional Isomers

Several positional isomers of aminonitrobenzoic acids exhibit distinct properties based on the relative positions of the functional groups:

Table: Comparison of Aminonitrobenzoic Acid Isomers

CompoundCAS NumberMelting Point (°C)Key Characteristics
3-Amino-2-nitrobenzoic acid116465-92-0-Subject of this review
2-Amino-3-nitrobenzoic acid606-18-8207-211Higher melting point
5-Amino-2-nitrobenzoic acid-234-242Intermediate melting range
2-Amino-5-nitrobenzoic acid-278Highest melting point

These differences in physical properties are primarily attributed to variations in hydrogen bonding patterns and crystal packing arrangements influenced by the relative positions of the functional groups.

Structure-Property Relationships

The relative positions of the amino and nitro groups significantly impact the compound's:

  • Acidity: The presence of electron-withdrawing groups like nitro increases the acidity of the carboxylic acid group. For example, 3-nitrobenzoic acid has a pKa of 3.47, making it about ten times more acidic than benzoic acid .

  • Hydrogen Bonding Capabilities: The placement of amino and nitro groups influences the formation of intramolecular and intermolecular hydrogen bonds, affecting crystal structure and solubility properties.

  • Reactivity Patterns: The ortho, meta, or para relationship between functional groups determines the activating/deactivating effects and directing influences during electrophilic aromatic substitution reactions .

Analytical Methods and Characterization

Various analytical techniques are employed for the identification, quantification, and structural characterization of 3-Amino-2-nitrobenzoic acid.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) serves as a primary method for both qualitative and quantitative analysis of 3-Amino-2-nitrobenzoic acid:

  • Reverse Phase HPLC: Typically employing C18 columns with methanol/water or acetonitrile/water mobile phases, often acidified with formic or acetic acid to maintain the carboxylic acid in its protonated form.

  • HPLC-MS: The coupling of HPLC with mass spectrometry provides enhanced selectivity and sensitivity, allowing for detection at low concentrations and confirmation of identity based on molecular weight and fragmentation patterns.

X-ray Crystallography

X-ray crystallography has been employed to determine the precise three-dimensional structure of 3-Amino-2-nitrobenzoic acid and its derivatives. These studies reveal important structural features such as:

  • Molecular Geometry: The compound typically exhibits a nearly planar conformation due to the conjugated aromatic system.

  • Hydrogen Bonding Networks: Crystal structures reveal extensive networks of intermolecular hydrogen bonds involving the amino, nitro, and carboxylic acid groups, which contribute to the crystal packing arrangement.

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